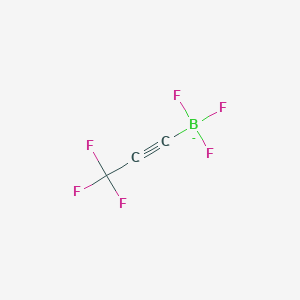
Trifluoro(3,3,3-trifluoroprop-1-yn-1-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoro(3,3,3-trifluoroprop-1-yn-1-yl)borate is a chemical compound with the molecular formula C₃BF₆K It is known for its unique structure, which includes a borate group attached to a trifluoropropynyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trifluoro(3,3,3-trifluoroprop-1-yn-1-yl)borate typically involves the reaction of potassium fluoride with a suitable boron-containing precursor under controlled conditions. One common method includes the use of palladium-catalyzed hydrogenation to achieve high purity of the desired isomers .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of inert atmospheres and controlled temperatures is crucial to ensure the stability and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Trifluoro(3,3,3-trifluoroprop-1-yn-1-yl)borate undergoes various chemical reactions, including:
Hydrogenation: This reaction can be catalyzed by palladium to produce either (Z)- or (E)-isomers of vinylborate.
Coupling Reactions: It can couple with bromo- and iodoarenes to form β-trifluoromethylstyrenes.
Common Reagents and Conditions
Palladium Catalysts: Used in hydrogenation reactions.
Bromo- and Iodoarenes: Used in coupling reactions.
Inert Atmosphere: Often required to prevent unwanted side reactions.
Major Products
Vinylborate Isomers: Produced through selective hydrogenation.
β-Trifluoromethylstyrenes: Formed via coupling reactions.
Scientific Research Applications
Trifluoro(3,3,3-trifluoroprop-1-yn-1-yl)borate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action for Trifluoro(3,3,3-trifluoroprop-1-yn-1-yl)borate involves its reactivity with various chemical species. The borate group can participate in nucleophilic substitution reactions, while the trifluoropropynyl moiety can undergo hydrogenation and coupling reactions. These reactions are facilitated by the presence of catalysts such as palladium .
Comparison with Similar Compounds
Similar Compounds
Potassium Trifluoro(prop-1-yn-1-yl)boranuide: Similar in structure but with different reactivity and applications.
3,3,3-Trifluoro-1-propyne: Another related compound with distinct properties and uses.
Uniqueness
Trifluoro(3,3,3-trifluoroprop-1-yn-1-yl)borate is unique due to its combination of a borate group and a trifluoropropynyl moiety, which imparts specific reactivity and potential for diverse applications in various fields of chemistry .
Properties
Molecular Formula |
C3BF6- |
|---|---|
Molecular Weight |
160.84 g/mol |
IUPAC Name |
trifluoro(3,3,3-trifluoroprop-1-ynyl)boranuide |
InChI |
InChI=1S/C3BF6/c5-3(6,7)1-2-4(8,9)10/q-1 |
InChI Key |
NDJVUWKMYQUKMM-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C#CC(F)(F)F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


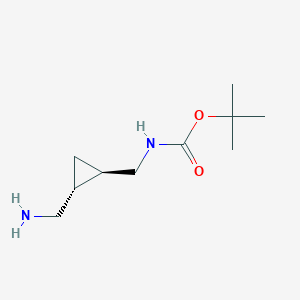
![(7-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B12949147.png)
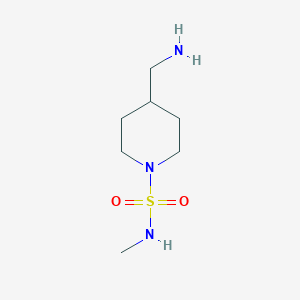
![2-Methoxy-4'-nitro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12949163.png)
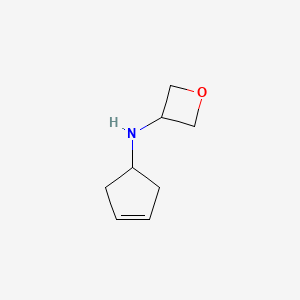
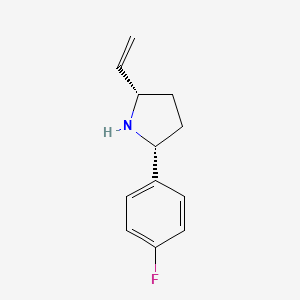
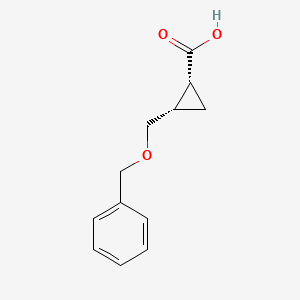

![2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12949201.png)
![2-Bromo-1-{2-[(2-phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949213.png)




